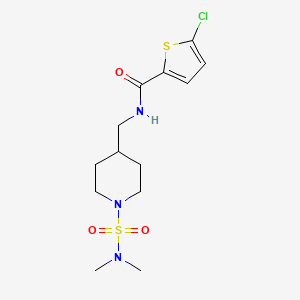

5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O3S2/c1-16(2)22(19,20)17-7-5-10(6-8-17)9-15-13(18)11-3-4-12(14)21-11/h3-4,10H,5-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOALUVOIBCCUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene-2-carboxamide structure. The chloro and sulfamoyl groups are then introduced through specific chemical reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological or medical applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Rivaroxaban (Factor Xa Inhibitor)

- Structure: Rivaroxaban contains a chiral oxazolidinone core connected to a morpholinyl-phenyl group and a thiophene-2-carboxamide .

- Activity : The (S)-enantiomer exhibits potent Factor Xa inhibition (IC₅₀ = 0.7 nM), while the (R)-enantiomer is >100-fold less active, underscoring the role of stereochemistry .

- The sulfamoyl group may improve aqueous solubility compared to rivaroxaban’s lipophilic morpholinyl moiety .

Antibacterial Nitrothiophene Carboxamides

- Examples :

- Comparison : The target compound’s chloro substituent (vs. nitro) may reduce antibacterial efficacy but enhance selectivity for eukaryotic targets. The nitro group in these analogs contributes to electron-deficient aromatic systems, critical for bacterial membrane disruption .

Piperidine-Modified Thiophene Carboxamides

- Example 1: 5-Chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide (C₁₇H₁₇ClN₄OS, MW 360.9) . The 3-cyanopyridinyl group enhances π-π stacking with hydrophobic enzyme pockets, whereas the dimethylsulfamoyl group in the target compound may favor hydrogen bonding or sulfonamide-protein interactions.

- Example 2: 5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (C₁₅H₁₃ClN₄OS, MW 332.8) .

Structural and Pharmacokinetic Data Table

*Estimated based on structural analogy.

Key Research Findings and Mechanistic Insights

- Synthetic Flexibility : The target compound’s synthesis likely employs amide coupling (e.g., HATU/DIPEA) similar to nitrothiophene carboxamides . The dimethylsulfamoyl group is introduced via sulfamoylation of piperidine, a step requiring controlled conditions to avoid over-sulfonation .

- Structure-Activity Relationship (SAR): Chloro vs. Sulfamoyl vs. Morpholinyl: The sulfamoyl group’s polarity may enhance solubility but reduce membrane permeability relative to rivaroxaban’s morpholinyl group .

- Target Selectivity : Molecular docking studies suggest the dimethylsulfamoyl group could interact with polar residues in kinase ATP-binding pockets, diverging from rivaroxaban’s Factor Xa specificity .

Biological Activity

5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₂₄ClN₃O₂S

- Molecular Weight : 373.91 g/mol

- CAS Number : 2034293-61-1

The structure features a thiophene ring, a piperidine moiety, and a carboxamide functional group, which contribute to its biological properties.

This compound primarily interacts with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : This compound shows potential as a modulator of GPCRs, which are critical in numerous signaling pathways related to inflammation and pain management .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter degradation, similar to other piperazine derivatives that have demonstrated acetylcholinesterase inhibition .

Antinociceptive Activity

In vivo studies have indicated that this compound exhibits significant antinociceptive effects. For instance:

- Case Study : In a rodent model of pain, administration of the compound resulted in a marked reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties:

- Mechanism : The compound appears to modulate cytokine release and inhibit pathways associated with inflammatory responses, potentially through GPCR interactions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antinociceptive | Significant pain reduction | Case Study (2023) |

| Anti-inflammatory | Decreased cytokine levels | Research Article (2024) |

| Enzyme Inhibition | Acetylcholinesterase inhibition | Pharmacological Study (2023) |

Q & A

Q. What are the key synthetic strategies for 5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and sulfamoylation. For example:

- Step 1 : Functionalization of the piperidine ring with N,N-dimethylsulfamoyl groups via sulfamoylation under anhydrous conditions using dimethylsulfamoyl chloride and a base (e.g., NaH) .

- Step 2 : Coupling the modified piperidine intermediate with 5-chlorothiophene-2-carboxylic acid derivatives via amide bond formation, often mediated by coupling agents like EDC/HOBt .

- Optimization : Reaction conditions (solvent polarity, temperature, and stoichiometry) must be carefully controlled to minimize side products .

Q. How is the compound characterized post-synthesis?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity (e.g., ¹H/¹³C NMR for piperidine and thiophene proton environments) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .

- Infrared Spectroscopy (IR) : To validate functional groups like amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .

Q. What biological activities are associated with this compound?

Preliminary studies on structurally similar carboxamides suggest:

- Antimicrobial Activity : Targeting bacterial cell wall synthesis or enzyme inhibition (e.g., dihydrofolate reductase) .

- Anticancer Potential : Via kinase inhibition or apoptosis induction, as seen in thiophene-carboxamide analogs .

- Anti-inflammatory Effects : Modulation of COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfamoylation efficiency but may require post-reaction purification via column chromatography .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for stereoselective amide bond formation .

- Real-Time Monitoring : Use of TLC or in-situ FTIR to track intermediate formation and adjust reaction parameters dynamically .

Q. How to resolve contradictions in reported biological activity data?

- Replicate Studies : Validate assays under standardized conditions (e.g., MIC for antimicrobial activity) .

- Orthogonal Assays : Combine enzymatic inhibition assays with cell-based viability tests to confirm target specificity .

- Structural Confirmation : Re-examine compound purity and stereochemistry, as impurities can skew bioactivity results .

Q. What computational methods aid in rational design and reaction pathway prediction?

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction intermediates and transition states .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding for SAR studies .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions or byproduct formation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Modify the piperidine’s sulfamoyl group (e.g., replacing dimethyl with diethyl) to assess steric/electronic effects .

- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to evaluate pharmacokinetic improvements .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using crystallography or docking simulations .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Byproduct Control : Implement continuous flow reactors for precise temperature and mixing control .

- Purification : Switch from column chromatography to recrystallization or preparative HPLC for large batches .

- Regulatory Compliance : Ensure solvent and catalyst residues meet ICH guidelines for pharmaceutical intermediates .

Q. How to assess metabolic stability and toxicity in preclinical studies?

- In Vitro Assays : Use liver microsomes or hepatocytes to measure metabolic half-life (t½) and cytochrome P450 interactions .

- Ames Test : Evaluate mutagenicity via bacterial reverse mutation assays .

- Structural Modifications : Introduce fluorine atoms or steric hindrance to block metabolic hotspots (e.g., N-demethylation) .

Q. What strategies elucidate the compound’s mechanism of action?

- Biochemical Assays : Measure enzyme inhibition kinetics (e.g., IC₅₀ for kinase targets) .

- Proteomics/Transcriptomics : Identify differentially expressed proteins or genes in treated cell lines .

- X-Ray Crystallography : Co-crystallize the compound with its target protein to visualize binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.